

8-Hydroxy-ar-turmerone: A Technical Overview of a Bioactive Sesquiterpenoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Hydroxy-ar-turmerone

Cat. No.: B1164395

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Abstract

8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from *Curcuma longa* (turmeric), is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, and while experimental data for this specific molecule is limited, we delve into the extensive research on its parent compound, ar-turmerone, as a predictive model for its potential biological activities. This guide includes a detailed analysis of its potential role in cancer therapy, particularly in prostate cancer, based on recent in silico studies. Furthermore, it outlines key signaling pathways, presents available quantitative data in structured tables, and offers detailed experimental protocols based on studies of the closely related ar-turmerone.

Compound Identification

Identifier	Value	Reference
Compound Name	8-Hydroxy-ar-turmerone	[1][2]
CAS Number	949081-09-8	[2][3]
Molecular Formula	C ₁₅ H ₂₀ O ₂	[2][3]
Molecular Weight	232.32 g/mol	[2][3]
IUPAC Name	(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one	[3]

Physicochemical Properties

Property	Value	Computational Method	Reference
XLogP3	3.4	XLogP3 3.0	[3]
Hydrogen Bond Donor Count	1	Cactvs 3.4.6.11	[3]
Hydrogen Bond Acceptor Count	2	Cactvs 3.4.6.11	[3]
Rotatable Bond Count	4	Cactvs 3.4.6.11	[3]
Exact Mass	232.146329876 g/mol	PubChem 2.1	[3]
Monoisotopic Mass	232.146329876 g/mol	PubChem 2.1	[3]
Topological Polar Surface Area	37.3 Å ²	Cactvs 3.4.6.11	[3]
Heavy Atom Count	17	PubChem	[3]

Biological Activity and Signaling Pathways

While experimental research specifically on **8-Hydroxy-ar-turmerone** is not yet widely available, computational studies have begun to elucidate its potential therapeutic applications.

Furthermore, the extensive body of research on its parent compound, ar-turmerone, provides a strong foundation for predicting its biological activities.

Anticancer Activity of 8-Hydroxy-ar-turmerone (In Silico)

A significant in silico study has identified **8-Hydroxy-ar-turmerone** as a potential inhibitor of p90 ribosomal s6 kinase (RSK), a protein overexpressed in prostate cancer cells.[1] This suggests a promising role for this compound in the development of novel prostate cancer therapies.

Signaling Pathway: RSK Inhibition in Prostate Cancer

The following diagram illustrates the proposed mechanism of action for **8-Hydroxy-ar-turmerone** in prostate cancer, based on computational modeling.



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Figure 1. Proposed inhibition of RSK by **8-Hydroxy-ar-turmerone** in prostate cancer.

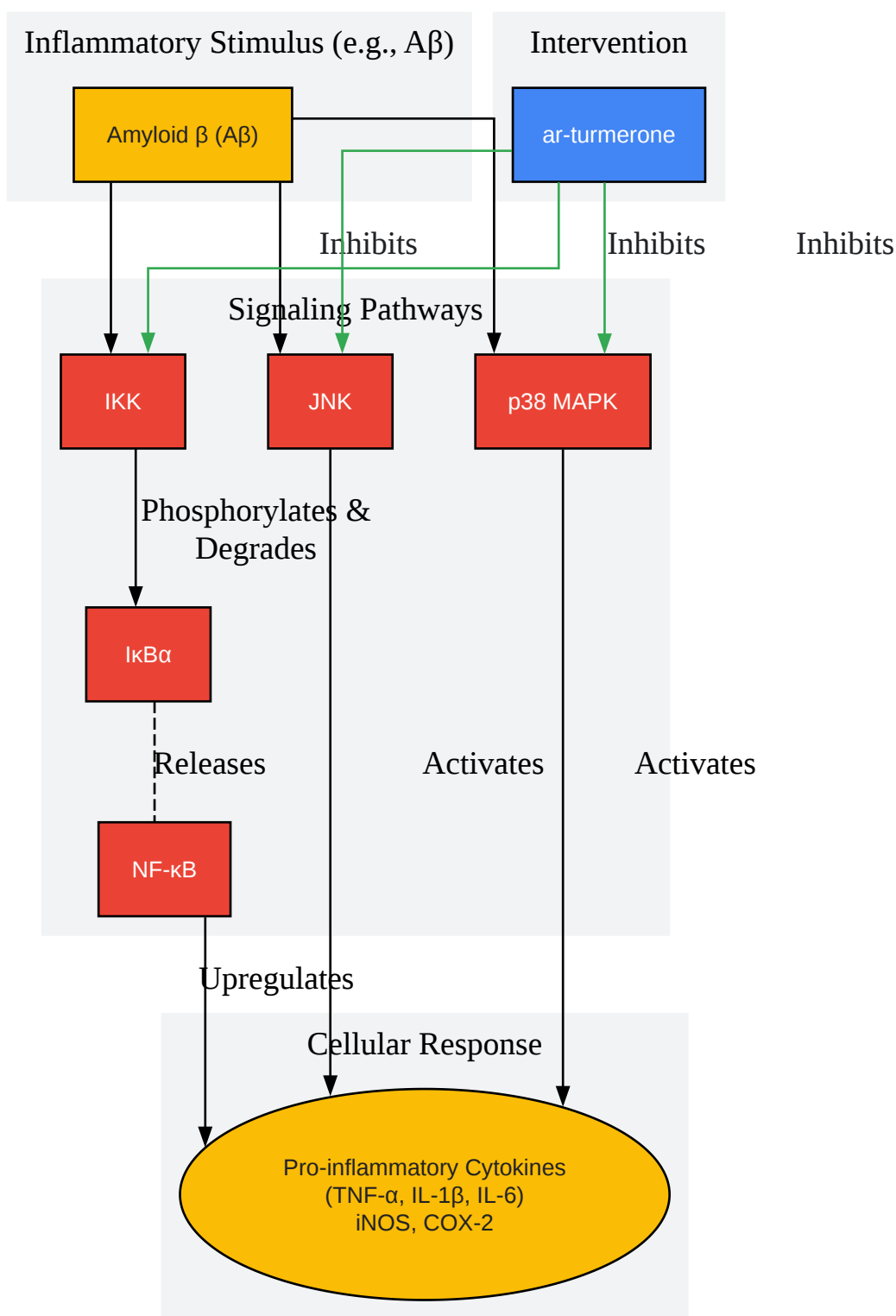
Biological Activities of ar-Turmerone (Experimental)

Extensive experimental research on ar-turmerone has demonstrated its anti-inflammatory, neuroprotective, and anticancer properties. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Effects

Ar-turmerone has been shown to suppress inflammatory responses in various cell types.[4] A key mechanism is the inhibition of the NF- κ B, JNK, and p38 MAPK signaling pathways, which are central regulators of inflammation.[4]

Signaling Pathway: Anti-inflammatory Action of ar-Turmerone



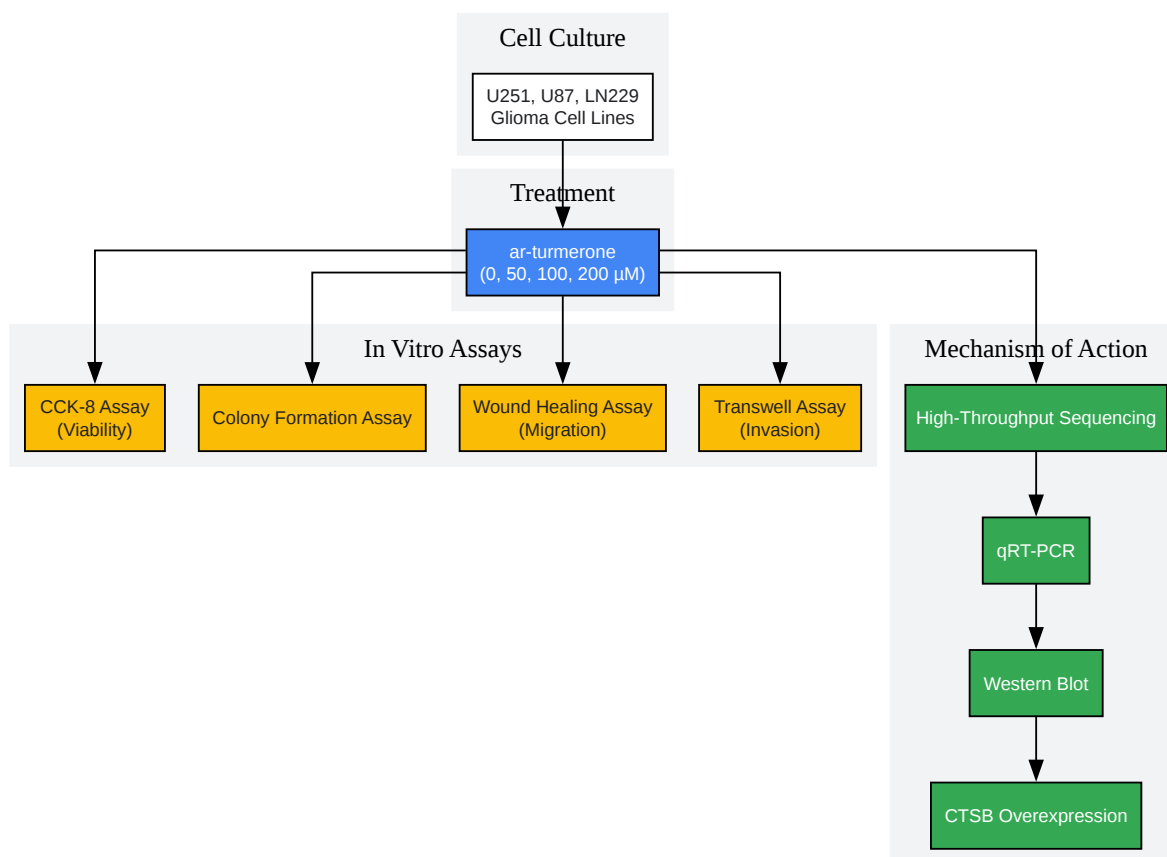
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Figure 2. Anti-inflammatory signaling pathway of ar-turmerone.

Anticancer Effects in Glioma

Ar-turmerone has been demonstrated to inhibit the proliferation and mobility of glioma cells by downregulating Cathepsin B (CTSB).[5]

Experimental Workflow: Investigating ar-Turmerone in Glioma Cells



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Figure 3. Experimental workflow for studying ar-turmerone's effect on glioma cells.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of ar-turmerone.

Table 1: In Silico Docking Scores of **8-Hydroxy-ar-turmerone** and Related Compounds against RSK

Compound	Induced Fit Score	Reference
8-Hydroxy-ar-turmerone	-6.977	[1]
3-O-caffeoylquinic acid	-8.511	[1]
Bisdemethoxycurcumin	-8.671	[1]
Curcumin II	-9.548	[1]
Demethoxycurcumin	-8.287	[1]

Table 2: Cytotoxicity of ar-Turmerone against Various Cancer Cell Lines

Cell Line	IC ₅₀ (µg/mL)	Reference
K562 (Human immortalised myelogenous leukemia)	20-50	[6] [7]
L1210 (Mouse lymphocytic leukemia)	20-50	[6] [7]
U937 (Human histiocytic lymphoma)	20-50	[6] [7]
RBL-2H3 (Rat basophilic leukemia)	20-50	[6] [7]

Experimental Protocols

The following are detailed experimental protocols for assays commonly used to evaluate the biological activity of ar-turmerone, which can be adapted for studies on **8-Hydroxy-ar-**

turmerone.

Cell Culture

- Cell Lines: U251, U87, and LN229 human glioma cell lines.[5]
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)

- Seeding: Plate glioma cells in 96-well plates at a density of 5 x 10³ cells per well.
- Treatment: After 24 hours of incubation, treat the cells with varying concentrations of ar-turmerone (e.g., 0, 50, 100, and 200 µM) for 24, 48, and 72 hours.[5]
- Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

- Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing a protease inhibitor cocktail.
- Quantification: Determine protein concentration using a BCA protein assay kit.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., Cathepsin B, p27, CDK2, Cyclin D1, and GAPDH as a loading control) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

- **Animal Model:** Use 4-6 week old male BALB/c nude mice.
- **Tumor Cell Implantation:** Subcutaneously inject U251 glioma cells (5×10^6 cells in 100 μ L PBS) into the right flank of each mouse.^[5]
- **Treatment:** When tumors reach a volume of approximately 100 mm³, randomly divide the mice into control and treatment groups. Administer ar-turmerone (e.g., by intraperitoneal injection) at a specified dosage and schedule.
- **Tumor Measurement:** Measure tumor volume every few days using a caliper, calculated using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67 and PCNA).

Conclusion

8-Hydroxy-ar-turmerone is an intriguing natural product with computationally predicted anticancer activity, specifically as an inhibitor of RSK in prostate cancer. While experimental validation is pending, the extensive research on its parent compound, ar-turmerone, reveals a molecule with potent anti-inflammatory, neuroprotective, and anticancer properties, mediated through well-defined signaling pathways. The experimental protocols detailed in this guide provide a solid framework for future in vitro and in vivo investigations into the therapeutic

potential of **8-Hydroxy-ar-turmerone**. Further research is warranted to confirm its predicted activities and to explore its full pharmacological profile.

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- To cite this document: BenchChem. [8-Hydroxy-ar-turmerone: A Technical Overview of a Bioactive Sesquiterpenoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164395#8-hydroxy-ar-turmerone-cas-number-and-molecular-formula]

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